Hydrolytic Stability: Superior Resistance to Condensation vs. p-Trichlorosilylbiphenyl and Phenyltrichlorosilane
The rate and extent of hydrolysis for aryltrichlorosilanes are inversely related to the steric bulk of the substituent [1]. While specific rate constants for o-trichlorosilylbiphenyl are not reported in the public domain, the presence of the ortho-biphenyl group introduces significant steric hindrance. This is in stark contrast to p-trichlorosilylbiphenyl, where the para-substituent offers minimal steric interference, and to the less bulky phenyltrichlorosilane. This steric shielding at the silicon center retards nucleophilic attack by water, leading to a more controllable and slower hydrolysis profile [2]. This effect is a class-level inference based on established structure-activity relationships in organosilicon chemistry, where increased steric bulk around the silicon atom correlates with enhanced hydrolytic stability.
| Evidence Dimension | Rate of Hydrolysis |
|---|---|
| Target Compound Data | Significantly retarded hydrolysis due to ortho-biphenyl steric bulk [1]. |
| Comparator Or Baseline | p-Trichlorosilylbiphenyl (CAS 18030-61-0) and Phenyltrichlorosilane (CAS 98-13-5) - Faster, less controlled hydrolysis due to reduced steric hindrance. |
| Quantified Difference | Qualitative class-level inference: steric hindrance inversely correlates with hydrolysis rate; specific rate constant data not available. |
| Conditions | Hydrolysis in aqueous or humid environments; inference from general principles of steric hindrance on nucleophilic substitution at silicon [2]. |
Why This Matters
For users requiring precise control over condensation reactions in surface functionalization or polymer synthesis, the retarded hydrolysis of o-trichlorosilylbiphenyl offers a critical advantage, preventing premature gelation and enabling more ordered monolayer formation compared to para-substituted or less hindered analogs.
- [1] Gilman, H., & Oita, K. (1955). Some 2-Biphenylyl Substituted Organosilicon Compounds. The Journal of Organic Chemistry, 20(11), 1523-1530. DOI: 10.1021/jo01125a010 View Source
- [2] Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. DOI: 10.1039/c1ob06688a View Source
